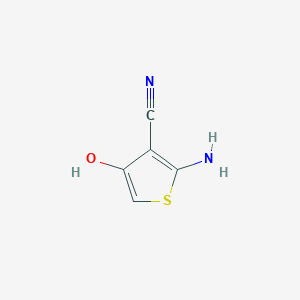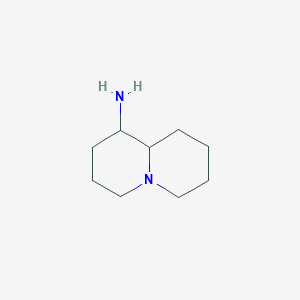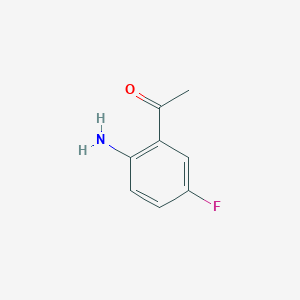
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the provided studies. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Another study reported the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate with a 52% yield using a low-cost amination process . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized with a high yield of 71.4% through a four-step process . These studies demonstrate the versatility of piperidine derivatives as intermediates in the synthesis of biologically active compounds.
Molecular Structure Analysis
The molecular structures of synthesized piperidine derivatives were confirmed using various spectroscopic techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were commonly used for structural confirmation . In one study, the crystal structure of a tert-butyl piperazine derivative was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with specific unit cell parameters and intermolecular interactions . Another study also utilized single-crystal X-ray diffraction to determine the crystal structure of a thiazol-2-amine derivative .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include condensation reactions , nucleophilic substitution , oxidation, halogenation, and elimination reactions . These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture necessary for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using techniques such as LCMS, NMR, IR spectroscopy, and CHN elemental analysis . The crystallographic data provided insights into the molecular packing and intermolecular interactions within the crystal lattice . The melting points and spectroscopic data were used to confirm the identity and purity of the compounds .
Biological Activity
Several of the synthesized piperidine derivatives were evaluated for their biological activities. For example, a tert-butyl piperazine derivative exhibited poor antibacterial and moderate anthelmintic activity . Another study highlighted the antitumor activity of a thiazol-2-amine derivative against the Hela cell line . Furthermore, a series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones showed selective in vitro antitumoral activity and inhibited cancer cell growth in a preclinical model of glioblastoma multiforme .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine has been utilized in the asymmetric synthesis of compounds. An example is the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists. This synthesis involves key steps like diastereoselective reduction and efficient isomerization under basic conditions (Jona et al., 2009).
Crystal Structure Formation
The compound has been studied for its ability to form specific structures, such as in the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).
Synthesis of Biologically Active Compounds
It is a key intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is important in the synthesis of crizotinib (Kong et al., 2016).
Antitumor and Antimicrobial Activity
Several derivatives of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine have shown significant biological activities. For example, some derivatives have demonstrated anti-arrhythmic activity and antitumor potential (Abdel‐Aziz et al., 2009). Additionally, thiazolyl chalcones derived from piperidine have been noted for their antimicrobial properties (Venkatesan & Maruthavanan, 2012).
Small Molecule Anticancer Drugs
The compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate derived from it, is used in creating anticancer drugs targeting the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Synthesis of Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
This compound has also been used in the synthesis of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which have shown potent antiproliferative activity against various cancer cell lines (Wu et al., 2017).
Eigenschaften
IUPAC Name |
4-tert-butyl-2-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOZZMLTAZELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)



